4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde

Catalog No.
S14531886
CAS No.
M.F
C10H7FN2O
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde

Product Name

4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde

IUPAC Name

5-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13)

InChI Key

WKJPUEKHPVWIIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C=O)F

4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde is an organic compound classified as an imidazole derivative, characterized by the presence of a fluorophenyl group and an aldehyde functional group. Its molecular formula is C10H7FN2O, with a molecular weight of approximately 190.17 g/mol . This compound exhibits a five-membered heterocyclic structure typical of imidazoles, which contributes to its chemical reactivity and biological properties.

The chemical reactivity of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde can be attributed to its imidazole ring and the aldehyde group. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or more complex structures.
  • Electrophilic Substitution: The fluorophenyl moiety can undergo electrophilic substitution reactions, which are typical for aromatic compounds.

These reactions allow for the synthesis of various derivatives and analogs that may possess different biological activities.

Compounds containing imidazole rings are known for their diverse biological activities. 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has been studied for its potential pharmacological properties, including:

  • Antimicrobial Activity: Imidazole derivatives often exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Anticancer Properties: Some studies suggest that compounds with similar structures may have anticancer effects, although specific data on this compound's activity is limited.
  • Enzyme Inhibition: The ability to interact with various enzymes could position this compound as a lead in drug discovery efforts.

Several methods have been reported for synthesizing 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde:

  • Starting from 4-Fluorobenzaldehyde: This method involves the reaction of 4-fluorobenzaldehyde with appropriate imidazole precursors under acidic conditions to yield the desired aldehyde.
  • Via Imidazole Ring Formation: The synthesis may also involve forming the imidazole ring first and subsequently introducing the aldehyde functionality through oxidation or other methods.
  • Using Catalysts: Catalytic methods using transition metals can enhance yields and selectivity in the synthesis of this compound.

These methods highlight the versatility in synthetic approaches available to chemists working with imidazole derivatives.

4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Chemical Research: This compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies are crucial for understanding how 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies focusing on receptor binding affinities can help elucidate its role in signaling pathways relevant to disease processes.

Such studies are essential for advancing the understanding of this compound's utility in medicinal chemistry.

Several compounds share structural similarities with 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Imidazole-2-carboxaldehydeC3H3N2OSimple structure; lacks fluorophenyl group
2-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carbaldehydeC11H10FN2OMethyl substitution; different position of aldehyde
2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehydeC10H6ClFN2OChlorine substitution; different halogen

Uniqueness

The uniqueness of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde lies in its specific combination of a fluorinated aromatic system and an imidazole ring with an aldehyde functionality. This configuration may enhance its biological activity compared to other similar compounds, particularly in terms of selectivity and potency against specific targets.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.05424101 g/mol

Monoisotopic Mass

190.05424101 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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